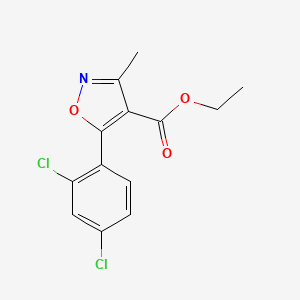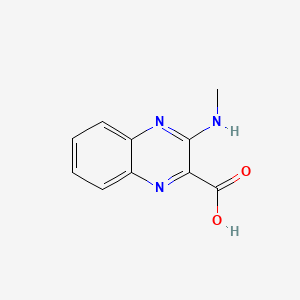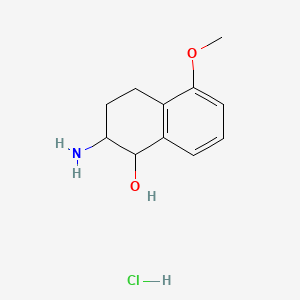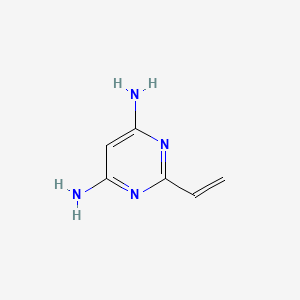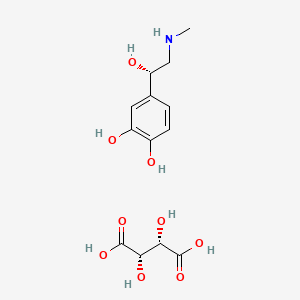
(+)-Epinephrine (-)-Bitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Epinephrine Bitartrate, also known as (+)-Epinephrine Bitartrate, is a synthetic compound that has been used in the laboratory setting for decades. It is a white, crystalline powder and is highly soluble in water. It is used in a variety of laboratory experiments, including those involving biochemical, physiological, and biochemical-physiological interactions.
Aplicaciones Científicas De Investigación
Spectrophotometric Analysis : A spectrophotometric method for determining epinephrine and norepinephrine, including their bitartrate salts, was developed. This method is suitable for routine analysis of epinephrine and norepinephrine injections (El-Kommos, Mohamed, & Khedr, 1990).
Pharmaceutical Validation : An HPLC assay method using amperometric detection was developed for epinephrine in bupivacaine and epinephrine injections, improving upon previous methods (Wilson, 1990).
Metabolic Research : Research on the metabolism of labeled epinephrine in chickens indicates involvement of monoamine oxidase in the inactivation of epinephrine in these animals (Scott, 1962).
Vascular Studies : Epinephrine bitartrate significantly enhanced tension development in dog mesenteric arteries, suggesting prejunctional facilitatory beta 2-adrenoreceptors modulate neurotransmitter release (Borkowski, Kwan, & Daniel, 1989).
Ophthalmological Research : Topical epinephrine bitartrate treatment altered the β-adrenergic receptor-adenylate cyclase enzyme complex in rabbit iris-ciliary bodies, potentially relevant for glaucoma therapy (Mittag & Tormay, 1981).
Aqueous Humor Dynamics : A study on vervet monkeys showed that topical l-epinephrine bitartrate affects aqueous humor dynamics, with implications for glaucoma treatment (Bill, 1969).
Corneal Endothelium Research : Intracameral epinephrine was studied for its effects on corneal endothelium during intraocular surgery (Hull et al., 1975).
Glaucoma Management : Prolonged local treatment with epinephrine bitartrate improved outflow coefficient in glaucomatous eyes (Ballintine & Garner, 1961).
Hyperglycemic Effect Study : The in vivo hyperglycemic effects of different stereoisomers of epinephrine were compared in dogs, revealing significant differences in activity (Kowarski, Liaou, & Kowarski, 1986).
Blood Flow Research : The impact of epinephrine and timolol on ocular and optic nerve blood flow in rabbits was investigated, with varying results depending on the condition of the eye (Jay, Aziz, & Green, 1984).
Propiedades
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-VXLLBCKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)
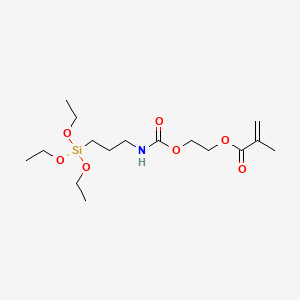
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
